molecular formula C7H10O3 B14313238 Methyl 3-(2-methyloxiran-2-yl)prop-2-enoate CAS No. 113309-45-8

Methyl 3-(2-methyloxiran-2-yl)prop-2-enoate

Cat. No.: B14313238
CAS No.: 113309-45-8
M. Wt: 142.15 g/mol
InChI Key: GXTBMWQPZLZBKR-UHFFFAOYSA-N
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Description

Methyl 3-(2-methyloxiran-2-yl)prop-2-enoate is an organic compound with the molecular formula C7H10O3. It is characterized by the presence of an oxirane ring and a propenoate group, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-methyloxiran-2-yl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with an epoxide, such as 2-methyloxirane, under basic conditions. The reaction typically requires a catalyst, such as sodium hydroxide, and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of advanced catalysts and reaction monitoring systems ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methyloxiran-2-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2-methyloxiran-2-yl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and delivery systems.

    Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of methyl 3-(2-methyloxiran-2-yl)prop-2-enoate involves its reactivity with various biological and chemical targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in both chemical synthesis and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-methyloxiran-2-yl)prop-2-enoate is unique due to its combination of an oxirane ring and a propenoate group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

113309-45-8

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 3-(2-methyloxiran-2-yl)prop-2-enoate

InChI

InChI=1S/C7H10O3/c1-7(5-10-7)4-3-6(8)9-2/h3-4H,5H2,1-2H3

InChI Key

GXTBMWQPZLZBKR-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C=CC(=O)OC

Origin of Product

United States

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